Irreversible vs. Reversible SAH Hydrolase Inhibition: (-)-Neplanocin A Outperforms 3-Deazaneplanocin A in Vesicular Stomatitis Virus Model
(-)-Neplanocin A demonstrates a 4.3-fold greater antiviral potency against vesicular stomatitis virus compared to the reversible SAH hydrolase inhibitor 3-deazaneplanocin A, as measured by ID50 values in cell culture [1]. This differential potency is attributed to the irreversible nature of (-)-neplanocin A's enzyme inactivation (Ki = 8.39 nM) versus reversible inhibition by 3-deazaneplanocin A, leading to sustained suppression of viral replication [1].
| Evidence Dimension | Antiviral potency (ID50) against vesicular stomatitis virus |
|---|---|
| Target Compound Data | 0.07 μg/mL |
| Comparator Or Baseline | 3-Deazaneplanocin A: 0.3 μg/mL |
| Quantified Difference | 4.3-fold greater potency (lower ID50) |
| Conditions | In vitro cell culture antiviral assay |
Why This Matters
This direct head-to-head comparison establishes (-)-neplanocin A as the preferred compound for research requiring maximal antiviral potency against rhabdoviruses and related negative-sense RNA viruses, with the irreversible inhibition mechanism providing sustained target engagement that reversible inhibitors cannot replicate.
- [1] De Clercq E, Cools M, Balzarini J, Marquez VE, Borcherding DR, Borchardt RT, Drach JC, Kitaoka S, Konno T. Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives. Antimicrob Agents Chemother. 1989;33(8):1291-1297. View Source
